molecular formula C12H13FO B13517821 7-Fluoro-3,3-dimethyl-1,2,3,4-tetrahydronaphthalen-1-one

7-Fluoro-3,3-dimethyl-1,2,3,4-tetrahydronaphthalen-1-one

Cat. No.: B13517821
M. Wt: 192.23 g/mol
InChI Key: KAMBADLZNKOJMN-UHFFFAOYSA-N
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Description

7-Fluoro-3,3-dimethyl-1,2,3,4-tetrahydronaphthalen-1-one is an organic compound with the molecular formula C12H13FO It is a fluorinated derivative of tetrahydronaphthalenone, characterized by the presence of a fluorine atom at the 7th position and two methyl groups at the 3rd position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Fluoro-3,3-dimethyl-1,2,3,4-tetrahydronaphthalen-1-one typically involves the fluorination of a suitable precursor. One common method is the electrophilic fluorination of 3,3-dimethyl-1,2,3,4-tetrahydronaphthalen-1-one using a fluorinating agent such as Selectfluor. The reaction is usually carried out in an organic solvent like acetonitrile at room temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of safer and more efficient fluorinating agents is also a consideration in industrial settings.

Chemical Reactions Analysis

Types of Reactions

7-Fluoro-3,3-dimethyl-1,2,3,4-tetrahydronaphthalen-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of this compound carboxylic acid.

    Reduction: Formation of 7-fluoro-3,3-dimethyl-1,2,3,4-tetrahydronaphthalen-1-ol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

7-Fluoro-3,3-dimethyl-1,2,3,4-tetrahydronaphthalen-1-one has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Material Science: The compound’s fluorinated structure makes it useful in the development of advanced materials with unique properties, such as increased thermal stability and resistance to degradation.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and metabolic pathways.

Mechanism of Action

The mechanism of action of 7-Fluoro-3,3-dimethyl-1,2,3,4-tetrahydronaphthalen-1-one depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The fluorine atom can enhance binding affinity and selectivity by forming strong hydrogen bonds or electrostatic interactions with the target.

Comparison with Similar Compounds

Similar Compounds

    3,3-Dimethyl-1,2,3,4-tetrahydronaphthalen-1-one: Lacks the fluorine atom, resulting in different chemical properties and reactivity.

    7-Chloro-3,3-dimethyl-1,2,3,4-tetrahydronaphthalen-1-one: Similar structure but with a chlorine atom instead of fluorine, leading to different biological activity and chemical behavior.

Uniqueness

7-Fluoro-3,3-dimethyl-1,2,3,4-tetrahydronaphthalen-1-one is unique due to the presence of the fluorine atom, which imparts distinct electronic properties and reactivity. This makes it a valuable compound for designing molecules with specific characteristics, such as increased metabolic stability and enhanced binding interactions in drug development.

Properties

Molecular Formula

C12H13FO

Molecular Weight

192.23 g/mol

IUPAC Name

7-fluoro-3,3-dimethyl-2,4-dihydronaphthalen-1-one

InChI

InChI=1S/C12H13FO/c1-12(2)6-8-3-4-9(13)5-10(8)11(14)7-12/h3-5H,6-7H2,1-2H3

InChI Key

KAMBADLZNKOJMN-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=C(C=C(C=C2)F)C(=O)C1)C

Origin of Product

United States

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